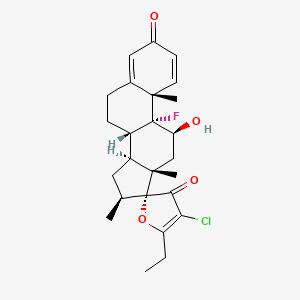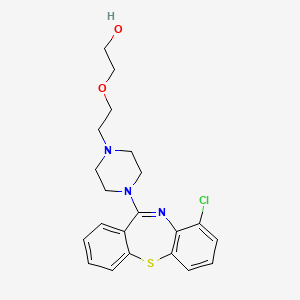
Hydroxypropyl Chitosan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxypropyl Chitosan (HPCS) is a water-soluble derivative of chitosan, boasting an 80% substitution degree from chitin, making it a remarkable modified natural biopolymer . It stands out for its unique molecular properties and versatile applications across various industries . Its water solubility and significant degree of substitution enhance its applicability in diverse fields .
Synthesis Analysis
HPCS is synthesized by the reaction of chitosan with propylene oxide, which results in a covalent attachment of hydroxypropyl groups to the nitrogen atoms on the chitosan backbone . Another synthesis method involves a four-step strategy of N-protection, O-epoxide addition, epoxide ring opening using an amine, and N-deprotection .
Molecular Structure Analysis
The structures of HPCS were characterized using 1H NMR and FT-IR . The 1H NMR spectrum of O-HPCS revealed new signals that could be assigned to the methyl and methenyl hydrogens of the hydroxypropyl groups .
Chemical Reactions Analysis
Chitosan contains active functional groups that are liable to chemical reactions; thus, chitosan derivatives can be obtained through the chemical modification of chitosan . The modification of chitosan has been an important aspect of chitosan research, showing a better solubility, pH-sensitive targeting, an increased number of delivery systems, etc .
Physical And Chemical Properties Analysis
HPCS exhibits excellent water solubility, offering enhanced application possibilities . It is derived from chitin, with an impressive 80% substitution degree, ensuring unique properties . It offers flexibility with an adjustable molecular weight range of 100K to 200K .
科学的研究の応用
Forest Fire Suppression
HP-chitosan has been used in the creation of temperature-sensitive hydrogels for forest fire suppression . These hydrogels demonstrate exceptional fluidity at ambient temperatures, facilitating convenient application and transport. Upon exposure to elevated temperatures, they undergo a phase transition to form a solid, barrier-like structure essential for containing forest fires .
Biomedical and Pharmaceutical Fields
Due to its biocompatibility, biodegradability and various biological activities, HP-chitosan has promising applications in the biomedical and pharmaceutical fields . It can be used in drug delivery systems, tissue engineering, and other biomedical applications .
Textile Industry
HP-chitosan nanoparticles have been applied to silk fabric treatment . When treated with HP-chitosan, the fabrics exhibit enhanced antibacterial properties against bacteria such as S. aureus and E. coli .
Food Industry and Nutrition
HP-chitosan and its derivatives have practical applications in the food industry and nutrition . They can be used as food additives, dietary supplements, and in the production of functional foods .
Agriculture and Agrochemistry
In the field of agriculture and agrochemistry, HP-chitosan can be used for crop protection, as a growth promoter, and in the production of biofertilizers .
Aquaculture
HP-chitosan is used in aquaculture for the treatment of water, as a feed additive, and in the production of functional feeds .
Cosmetology, Hygiene and Personal Care
In cosmetology, hygiene, and personal care, HP-chitosan is used in the formulation of cosmetics, personal care products, and hygiene products .
Wastewater Treatment and Sludge Dewatering
HP-chitosan is used in wastewater treatment and sludge dewatering due to its flocculating properties .
作用機序
Target of Action
Hydroxypropyl Chitosan (HPCS) is a derivative of chitosan, a natural cationic polysaccharide, which has shown promising applications in various fields due to its biocompatibility, biodegradability, and various biological activities . The primary targets of HPCS are microbial cell surfaces , epithelial-cell tight junctions , and dietary lipids .
Mode of Action
The mode of action of HPCS involves electrostatic interaction between the polycationic HPCS and microbial cell surfaces . This interaction leads to antimicrobial effects. Additionally, HPCS can open epithelial-cell tight junctions, thus allowing the entry of free antigens . It can also act as a fat attractor by attaching to dietary lipids .
Biochemical Pathways
The biochemical pathways affected by HPCS are primarily related to its antimicrobial activity. The polycationic charge of HPCS brings about antimicrobial effects due to the electrostatic interaction between the polycationic HPCS and microbial cell surface . The exact details of these interactions and the downstream effects are still under investigation.
Pharmacokinetics
After intraperitoneal administration at a dose of 10 mg per rat, HPCS could be absorbed rapidly and distributed to liver, kidney, and spleen through blood . It was indicated that HPCS could be utilized effectively, and 88.47% of the HPCS could be excreted by urine within 11 days with a molecular weight less than 10 kDa . Moreover, an obvious degradation process occurred in the liver .
Result of Action
The result of HPCS action is primarily its antimicrobial effects, which are achieved through its interaction with microbial cell surfaces . Additionally, HPCS has been shown to have antioxidant activity , which can contribute to its potential therapeutic effects.
Action Environment
The action of HPCS can be influenced by environmental factors. For instance, in acidic environments, the interaction between HPCS and microbial cell surfaces can be enhanced, leading to increased antimicrobial activity . Furthermore, the physicochemical properties of HPCS, including its injectability, self-healing, water retention, and adhesion, can influence its action, efficacy, and stability in different environments .
将来の方向性
HPCS has been used in various biomedical applications such as drug delivery, tissue engineering, disease treatments, and biosensors . It has also been used in the synthesis of hydrogel dressings with antibacterial and antioxidative activities for accelerating the healing of burn wounds . The current challenges and future development direction of the chitosan-based hydrogels for pharmaceutical and biomedical applications are being prospected .
特性
| { "Design of the Synthesis Pathway": "Hydroxypropyl Chitosan can be synthesized by the reaction of Chitosan with propylene oxide in the presence of a catalyst.", "Starting Materials": [ "Chitosan", "Propylene oxide", "Catalyst" ], "Reaction": [ "Chitosan is dissolved in an acidic solution to protonate the amino groups.", "Propylene oxide is added dropwise to the solution while stirring.", "The reaction mixture is heated to a temperature of 50-60°C for several hours.", "The catalyst is added to the reaction mixture to increase the reaction rate.", "The reaction mixture is then cooled and the product is precipitated using an alkaline solution.", "The precipitate is washed with distilled water to remove any impurities and then dried." ] } | |
CAS番号 |
84069-44-3 |
製品名 |
Hydroxypropyl Chitosan |
分子式 |
C51H101N3O24 |
分子量 |
1140.366 |
IUPAC名 |
1-[[5-[5-[4,5-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol |
InChI |
InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3 |
InChIキー |
DLGSBBASGAIJDP-UHFFFAOYSA-N |
SMILES |
CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O |
同義語 |
Chitofilmer; 2-Hydroxypropyl Ether Chitosan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



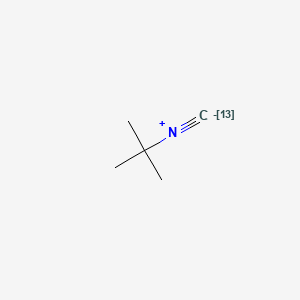
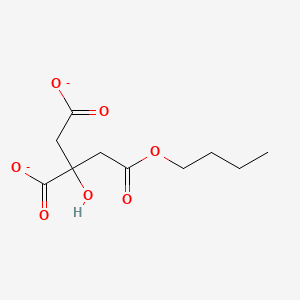
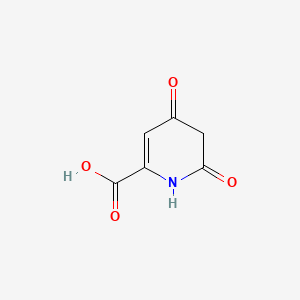

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)

